molecular formula C18H24N4O3 B6438224 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one CAS No. 2549031-94-7

4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one

Cat. No.: B6438224
CAS No.: 2549031-94-7
M. Wt: 344.4 g/mol
InChI Key: MFJOSFPQHSVNKA-UHFFFAOYSA-N
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Description

4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a piperazine moiety, connected to an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Piperazine Derivatization: The benzoxazole is then reacted with piperazine to form the benzoxazolyl-piperazine intermediate.

    Oxazepane Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the oxazepane ring, potentially leading to ring-opening.

    Substitution: Nucleophilic substitution reactions can take place at various positions on the benzoxazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the oxazepane ring or open-chain derivatives.

    Substitution: Various substituted benzoxazole or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery.

Medicine

Medicinally, 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one is investigated for its potential as an antipsychotic agent. Its structure suggests it may interact with neurotransmitter receptors in the brain.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one involves its interaction with specific molecular targets. It is believed to bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can alter neurotransmitter levels in the brain, potentially leading to therapeutic effects in conditions like schizophrenia.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
  • (2-Cyclohexyl-1,3-benzoxazol-6-yl) {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone

Uniqueness

Compared to similar compounds, 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one stands out due to its unique combination of a benzoxazole ring with a piperazine and oxazepane moiety. This structure provides a distinct pharmacological profile, potentially offering advantages in terms of efficacy and safety.

Properties

IUPAC Name

4-[2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]-1,4-oxazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-17-5-13-24-14-12-21(17)9-6-20-7-10-22(11-8-20)18-19-15-3-1-2-4-16(15)25-18/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJOSFPQHSVNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(C1=O)CCN2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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